![molecular formula C18H11Cl2N5O2 B2733994 2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919842-18-5](/img/structure/B2733994.png)
2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been explored for their antitubercular properties .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The compound also features chlorophenyl and benzamide substituents .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, related compounds such as pinacol boronic esters have been studied for their reactivity . Protodeboronation, a reaction involving the removal of a boron group, is one such reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The chemical compound is structurally related to pyrazolo[3,4-d]pyrimidine derivatives, which have been extensively studied for their diverse biological activities and chemical properties. Scientific research has focused on the synthesis and evaluation of novel derivatives for their potential applications in medicinal chemistry and material science.
Novel Synthesis Routes : Research has explored facile methods for synthesizing heterocycles, including derivatives of pyrazolo[3,4-d]pyrimidines, highlighting the importance of these compounds in developing new therapeutic agents and functional materials. These studies demonstrate innovative approaches to constructing complex molecules with potential biological and chemical applications (Vasylyev et al., 1999).
Anticancer and Anti-inflammatory Potential : Synthesis and biological evaluation of pyrazolopyrimidine derivatives have shown significant anticancer and anti-inflammatory properties. These studies underscore the therapeutic potential of such compounds in treating various diseases. The development of these derivatives involves novel synthetic strategies and biological assays to identify promising candidates for further development (Rahmouni et al., 2016).
Antimicrobial and Antitumor Activities : Pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized for evaluating their antimicrobial and antitumor activities. These compounds exhibit a wide range of biological activities, making them valuable in the search for new therapeutic agents. The structural modification of pyrazolopyrimidines to enhance their biological activity is a key area of research (El-Agrody et al., 2001).
Anti-Influenza Virus Activity : Benzamide-based derivatives of pyrazolo[3,4-d]pyrimidines have been investigated for their anti-avian influenza virus activity. This research highlights the potential of pyrazolopyrimidine derivatives in developing antiviral agents, especially against strains of the influenza virus. The synthesis of these compounds involves novel routes, demonstrating the versatility of pyrazolopyrimidine chemistry (Hebishy et al., 2020).
Zukünftige Richtungen
The development of new compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold, such as the compound , is an active area of research, particularly in the context of developing new antitubercular agents . Future work could involve further exploration of the structure-activity relationships of these compounds, as well as in-depth studies of their mechanisms of action .
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O2/c19-11-4-3-5-12(8-11)25-16-14(9-22-25)18(27)24(10-21-16)23-17(26)13-6-1-2-7-15(13)20/h1-10H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZJSJURWVEWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

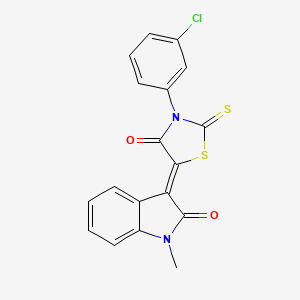
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733913.png)
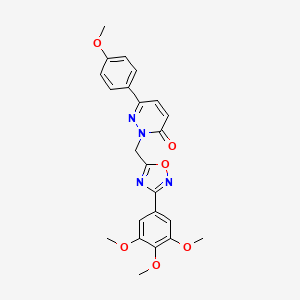
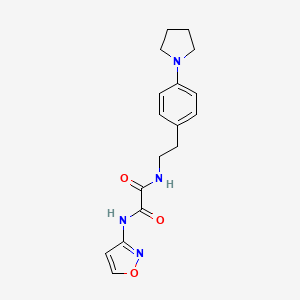
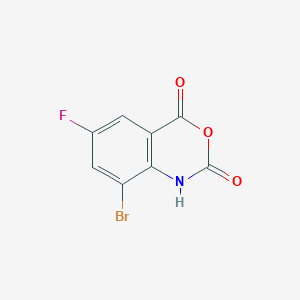
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2733917.png)

![N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2733920.png)
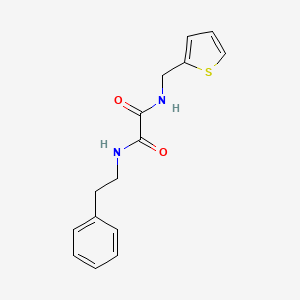
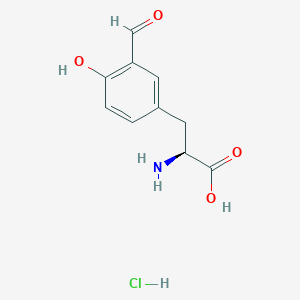
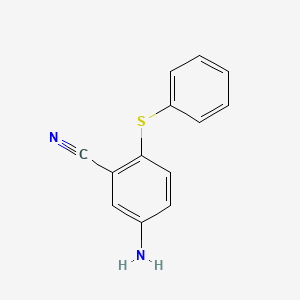
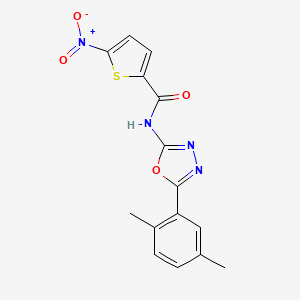
![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)
![8-fluoro-1H,2H,3H,4H,6H,7H,11bH-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B2733931.png)